molecular formula C20H16ClN5O B14962155 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one

Cat. No.: B14962155
M. Wt: 377.8 g/mol
InChI Key: GQCHJZUJMJFSJA-UHFFFAOYSA-N
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Description

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Properties

Molecular Formula

C20H16ClN5O

Molecular Weight

377.8 g/mol

IUPAC Name

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4,5-dimethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C20H16ClN5O/c1-11-12(2)22-19(25-18(11)27)26-20-23-16-9-8-14(21)10-15(16)17(24-20)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,22,23,24,25,26,27)

InChI Key

GQCHJZUJMJFSJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one typically involves the condensation of 6-chloro-4-phenylquinazoline-2-amine with 5,6-dimethylpyrimidin-4(1H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Reaction Mechanism

Nucleophilic Aromatic Substitution (S<sub>N</sub>)

  • The chloro group at the 6-position of the quinazoline undergoes substitution with an amine-containing pyrimidine.

  • Key Factors :

    • Electron-deficient aromatic ring (quinazoline) facilitates nucleophilic attack.

    • Base (e.g., NaH) deprotonates the amine to generate a stronger nucleophile .

Condensation Reactions

  • Formation of the pyrimidine core may involve cyclization of amidines or ketenimines with carbonyl precursors .

Mass Spectrometry

Compound FeatureObserved m/zSource
Molecular ion [M+H]<sup>+</sup>~572–617
Fragmentation patternsLoss of tert-butyl groups (via Boc deprotection)

Chromatographic Data

Solvent SystemR<sub>f</sub> ValueSource
Methylene chloride/methanol (9:1)0.80
Ethyl acetate0.70

Structural Variants and Reactivity Trends

  • Substitution Effects :

    • Chloro groups at position 6 enhance reactivity in nucleophilic substitution .

    • Methoxy or cyano groups on quinazolines alter lipophilicity and solubility .

  • Core Modifications :

    • Pyrimidine derivatives (e.g., 5,6-dimethylpyrimidin-4(1H)-one) are synthesized via condensation reactions involving amidines and carbonyl compounds .

Biological and Chemical Stability

  • Hydrolysis :

    • Pyrimidinone rings (e.g., in 5,6-dimethylpyrimidin-4(1H)-one) are stable under acidic conditions but may hydrolyze under basic conditions .

  • Metabolic Stability :

    • Chloro and amino groups may influence metabolic pathways, but specific data for this compound is lacking.

Scientific Research Applications

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application, such as inhibition of cancer cell proliferation or bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives. Its combination of a quinazoline core with a pyrimidinone moiety makes it a versatile compound for various applications in medicinal chemistry .

Biological Activity

The compound 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinazoline core substituted with a chloro group and a phenyl moiety, along with a pyrimidinone structure. The synthesis typically involves several steps:

  • Formation of the Quinazoline Core : Cyclization of anthranilic acid derivatives.
  • Substitution Reactions : Introduction of chloro and phenyl groups via electrophilic aromatic substitution.
  • Amination : Nucleophilic substitution to introduce the amino group.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and modulate signal transduction pathways:

  • Enzyme Inhibition : It acts as an inhibitor by binding to the active sites of target enzymes, preventing substrate interaction and catalytic activity.
  • Signal Transduction Modulation : The compound can influence pathways by interacting with proteins involved in cellular signaling, potentially leading to altered cellular responses.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity:

  • In Vitro Studies :
    • The compound has shown cytotoxic effects against various human cancer cell lines, including colorectal (HT-29), liver (Hep3B), and lung (H460) cancers. The half-maximal inhibitory concentration (IC50) values indicate potent antiproliferative activity .
    • For instance, related quinazoline derivatives have demonstrated IC50 values ranging from 0.4 μM to 2.31 μM against different cancer cell lines .
  • Mechanistic Insights :
    • Induction of apoptosis has been observed in treated cells, characterized by downregulation of cyclins involved in cell cycle regulation (e.g., cyclin B1 and CDK1) .
    • Studies have also noted that these compounds can disrupt microtubule polymerization, further contributing to their anticancer effects .

Case Studies

Several studies highlight the efficacy of similar compounds:

  • A study on quinazoline derivatives indicated promising results in xenograft models of human colon cancer, where dose-response evaluations showed significant tumor growth inhibition at doses of 100 mg/kg to 400 mg/kg .
  • Another investigation reported the synthesis and evaluation of various quinazoline derivatives, identifying several with IC50 values below 1 μM against multiple cancer types .

Comparative Analysis

The following table summarizes the biological activities of various related compounds:

Compound NameStructureIC50 (μM)Cancer TypeMechanism
Compound AQuinazoline derivative0.4LiverApoptosis induction
Compound BQuinazoline derivative0.95LungMicrotubule disruption
Compound CQuinazoline derivative1.51ColorectalEnzyme inhibition
Compound DThis compoundTBDTBDTBD

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